Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Description
This compound features a 4-ethoxyphenyl substituent at position 4, a 7,7-dimethyl group stabilizing the dihydrochromene ring, and an ethyl ester at position 2. Its synthesis typically involves multicomponent reactions, as seen in related chromene derivatives . Chromene derivatives are noted for inhibiting proteins such as EGFR, PI3K, and NF-κB, making them candidates for anticancer drug development .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-5-26-14-9-7-13(8-10-14)17-18-15(24)11-22(3,4)12-16(18)28-20(23)19(17)21(25)27-6-2/h7-10,17H,5-6,11-12,23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMHHFDAFMFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate is a compound that belongs to the class of 2H/4H-chromenes, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula: C22H27NO5
- Molecular Weight: 385.45 g/mol
- CAS Number: [specific CAS number not provided in the sources]
The biological activities of compounds containing the chromene scaffold are attributed to several mechanisms:
- Anticancer Activity: Chromene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of tubulin polymerization. For instance, certain analogs have been reported to cause G2/M cell-cycle arrest and significantly reduce cell invasion and migration rates in cancer models .
- Antimicrobial Properties: The chromene framework exhibits antimicrobial activity against a range of pathogens. The presence of specific substituents on the chromene ring can enhance this activity by improving binding affinity to microbial targets .
- Antidiabetic Effects: Some studies indicate that chromene derivatives can improve insulin sensitivity and lower blood glucose levels, making them potential candidates for diabetes management .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the chromene structure influence biological activity:
- Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings significantly affects potency. For example, methyl groups at the para position have been associated with increased binding affinity to target enzymes .
- Functional Groups: The presence of amino and carboxylate groups has been shown to enhance biological activity by facilitating interactions with biological macromolecules .
Case Studies
-
Anticancer Activity Assessment:
A study evaluated various 4H-chromene derivatives for their anticancer properties against different cancer cell lines. The compound demonstrated significant growth inhibition, particularly against HT29 colon cancer cells, with IC50 values indicating potent cytotoxic effects . -
Antimicrobial Testing:
In vitro tests revealed that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains . -
Antidiabetic Evaluation:
A recent investigation into the antidiabetic properties showed that the compound improved glucose uptake in muscle cells, suggesting a mechanism involving enhanced insulin signaling pathways .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other chromene derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antidiabetic Activity |
|---|---|---|---|
| Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo | High (IC50 < 50 µM) | Moderate | Positive effects on glucose metabolism |
| Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl | Moderate (IC50 ~ 100 µM) | High | No significant effect observed |
| Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl | Low (IC50 > 200 µM) | Low | Negative effects on glucose metabolism |
Scientific Research Applications
Biological Activities
Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate has been investigated for various pharmacological effects:
- Antitumor Activity : Research indicates that derivatives of chromene compounds exhibit significant antitumor properties. For instance, studies have shown that similar chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antioxidant Properties : The compound may also possess antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Antioxidant activity is often evaluated using assays that measure the ability to scavenge free radicals .
- Anti-inflammatory Effects : Some studies suggest that chromene derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method involves the condensation of appropriate aromatic amines with ethyl acetoacetate under acidic conditions .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Organic Chemistry, researchers synthesized various chromene derivatives and tested their antitumor efficacy against human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited potent growth inhibition compared to control groups .
Case Study 2: Antioxidant Activity
A study conducted by MDPI evaluated the antioxidant properties of several chromene derivatives using DPPH and ABTS radical scavenging assays. The findings indicated that the tested compounds showed significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related conditions .
Table 1: Biological Activities of Chromene Derivatives
| Activity Type | Compound Name | IC50 (µM) |
|---|---|---|
| Antitumor | Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-chromene | 15 |
| Antioxidant | Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-chromene | 25 |
| Anti-inflammatory | Ethyl 2-amino-4-(3-bromo-4-methoxyphenyl)-chromene | 20 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of chromene derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison and Molecular Properties
- In contrast, the cyano group in the 4-cyanophenyl analog () withdraws electrons, altering reactivity and binding modes .
- Lipophilicity : The butoxyphenyl analog () exhibits higher lipophilicity (logP ~4.2 estimated) due to its longer alkyl chain, which may improve membrane permeability but reduce aqueous solubility .
Pharmacological Activity
Chromene derivatives are studied for kinase inhibition and anticancer activity. The main compound’s ethoxyphenyl group may target kinases like EGFR or PI3K, similar to triazole-chromene hybrids (). Key findings:
- Cyanophenyl Derivative (): Demonstrated crystallographic stability in monoclinic systems (space group P2₁/n), suggesting ordered packing conducive to drug formulation .
- Dichlorophenyl Derivative (): Chlorine atoms may enhance halogen bonding with targets like STAT proteins, improving potency in resistant cancer cells .
- Hydroxy-Methoxyphenyl Analog (): Polar substituents could improve solubility but may reduce blood-brain barrier penetration compared to the main compound .
Physicochemical and ADME Properties
- Solubility : The ethoxy group balances hydrophilicity and lipophilicity, offering better solubility than the butoxyphenyl analog but lower than the hydroxy-methoxyphenyl derivative.
- Metabolic Stability: The 7,7-dimethyl group may slow oxidative metabolism compared to non-methylated analogs, extending half-life in vivo.
Q & A
Q. What are the established synthetic routes for preparing Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via a three-component reaction involving 4-ethoxybenzaldehyde, ethyl acetoacetate, and a cyclic diketone (e.g., dimedone) in the presence of a catalyst. Key steps include:
- Condensation : 4-ethoxybenzaldehyde reacts with ethyl acetoacetate under basic or acidic conditions to form a Knoevenagel adduct.
- Cyclization : The adduct undergoes Michael addition with dimedone, followed by cyclization to form the chromene core.
- Amination : Introduction of the amino group via ammonium acetate or urea.
Q. Optimization strategies :
Q. What analytical and crystallographic methods are critical for characterizing this compound’s structure?
Key techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular structure and confirms stereochemistry. SHELXL/SHELXS software is used for refinement, with emphasis on handling high-resolution data and twinning .
- Spectroscopy :
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–1.4 ppm).
- Chromatography : HPLC or LC-MS assesses purity (>95%) and detects byproducts .
Example crystallographic parameters (from a related chromene derivative):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a, b, c | 12.34 Å, 7.89 Å, 15.67 Å |
| β | 105.2° |
| Z | 4 |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning, for this compound?
- Disorder handling : Use SHELXL’s PART and SIMU commands to model disordered regions. Partial occupancy refinement is applied to overlapping atoms.
- Twinning : For non-merohedral twinning, employ the TWIN command in SHELXL with a BASF parameter to scale twin fractions. High-resolution data (>1.0 Å) improves accuracy .
- Validation tools : Check Rint (<5%) and GooF (0.9–1.1) to ensure model reliability. PLATON’s ADDSYM detects missed symmetry .
Q. What strategies are recommended for analyzing discrepancies in bioactivity data across different assays (e.g., antiviral vs. anticancer)?
- Assay standardization :
- Cell lines : Use multiple lines (e.g., HeLa, MCF-7) to assess cancer-specific activity.
- Dose-response curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
- Mechanistic studies :
- Molecular docking : AutoDock Vina predicts binding affinity to targets like tubulin or viral proteases.
- Pathway analysis : RNA-seq or Western blotting identifies modulated pathways (e.g., apoptosis markers like caspase-3).
- SAR comparisons : Replace the 4-ethoxyphenyl group with halogens or electron-withdrawing groups to probe activity trends .
Q. How does the 7,7-dimethyl substituent influence the compound’s conformational stability and reactivity?
- Steric effects : The dimethyl group restricts rotation of the chromene ring, stabilizing a boat conformation. This enhances planarity of the ethoxyphenyl substituent, promoting π-π stacking in target binding.
- Electronic effects : Electron-donating methyl groups increase electron density at the 5-oxo position, facilitating nucleophilic attacks (e.g., amidation).
- Crystallographic evidence : SC-XRD shows a dihedral angle of 8.2° between the chromene and ethoxyphenyl planes, indicating minimal distortion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
